Isocarboxazid

Description

Properties

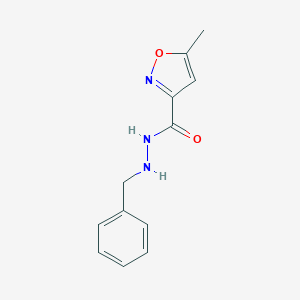

IUPAC Name |

N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFPYPQQHFEXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023171 | |

| Record name | Isocarboxazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isocarboxazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

394.5ºC at 760 mmHg | |

| Record name | Isocarboxazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Very slightly soluble in hot water, 2.24e-01 g/L | |

| Record name | Isocarboxazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isocarboxazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59-63-2 | |

| Record name | Isocarboxazid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocarboxazid [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocarboxazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isocarboxazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocarboxazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocarboxazid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARBOXAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34237V843T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocarboxazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105-106 °C, 105 - 106 °C | |

| Record name | Isocarboxazid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isocarboxazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isocarboxazid's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarboxazid is a hydrazine (B178648) derivative that functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2][3][4][5] This guide provides a detailed technical overview of the core mechanism of action of isocarboxazid in neuronal cells, intended for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: Monoamine Oxidase Inhibition

The principal mechanism through which isocarboxazid exerts its therapeutic effects is the inhibition of both isoforms of monoamine oxidase: MAO-A and MAO-B.[2][4][5][6] These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[4]

By irreversibly binding to and inactivating both MAO-A and MAO-B, isocarboxazid prevents the breakdown of these key neurotransmitters.[4] This leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron and subsequently increases their availability in the synaptic cleft.[1][2][3][4][7] The enhanced concentration of these monoamines is believed to be the primary driver of isocarboxazid's antidepressant properties.[7]

Quantitative Data on MAO Inhibition

The inhibitory potency of isocarboxazid has been quantified in preclinical studies. The following tables summarize the available data.

| Parameter | Value | Enzyme Source | Notes |

| IC₅₀ | 4.8 µM | Rat Brain Monoamine Oxidase | This value represents the half-maximal inhibitory concentration against a non-selective mixture of MAO isoforms from rat brain tissue.[8][9] |

Table 1: In Vitro Inhibitory Activity of Isocarboxazid

| Drug Administration | Brain Region | Neurotransmitter Change | Metabolite Change | Species |

| 10 mg/kg (oral) | Whole Brain | Dopamine: Increased | DOPAC: Reduced by 43%HVA: Reduced by 32% | Mouse |

| Norepinephrine: Increased | ||||

| Serotonin: Increased | 5-HIAA: Reduced by 28% |

Table 2: In Vivo Effects of Isocarboxazid on Monoamine Levels[9]

Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC₅₀ of an MAO inhibitor like isocarboxazid using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.

Materials:

-

Recombinant human MAO-A or MAO-B enzyme

-

MAO substrate (e.g., p-tyramine)

-

Isocarboxazid (or other test inhibitor)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of isocarboxazid in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final assay concentrations.

-

Enzyme and Inhibitor Pre-incubation:

-

To each well of a 96-well plate, add 45 µL of the diluted MAO-A (e.g., 3 U/mL) or MAO-B (e.g., 6 U/mL) enzyme solution.[10]

-

Add 5 µL of the isocarboxazid dilutions to the respective wells. For control wells (uninhibited), add 5 µL of the solvent used for dilution.

-

Include a positive control inhibitor with known potency (e.g., clorgyline for MAO-A, pargyline (B1678468) for MAO-B).[10]

-

Incubate the plate for 15 minutes at room temperature to allow for the irreversible binding of isocarboxazid to the enzyme.[10]

-

-

Reaction Initiation and Detection:

-

Prepare a working solution containing the MAO substrate (e.g., p-tyramine), fluorescent probe, and HRP in the assay buffer.

-

Add 50 µL of the working solution to each well to initiate the reaction.[10]

-

Incubate the plate at 37°C for 20-40 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 530-560 nm and emission at 585-590 nm).

-

Calculate the percentage of MAO inhibition for each isocarboxazid concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the isocarboxazid concentration and determine the IC₅₀ value using a non-linear regression curve fit.

-

In Vivo Measurement of Neurotransmitter Levels (Microdialysis with HPLC-ECD)

This protocol describes the use of in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure extracellular levels of monoamine neurotransmitters in the brain of a live animal following isocarboxazid administration.

Materials:

-

Isocarboxazid

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with a C18 reverse-phase column and an electrochemical detector

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat or mouse).

-

Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.[11]

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[11][12]

-

Allow a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples into vials at regular intervals (e.g., every 20 minutes).[12]

-

Administer isocarboxazid (or vehicle control) systemically (e.g., intraperitoneally or orally).

-

Continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.

-

-

Sample Analysis (HPLC-ECD):

-

Inject a fixed volume of each dialysate sample into the HPLC system.

-

Separate the monoamine neurotransmitters (serotonin, norepinephrine, dopamine) and their metabolites on the C18 column.

-

Detect the analytes using the electrochemical detector set at an appropriate oxidizing potential.

-

Quantify the concentrations by comparing the peak areas to those of known standards.

-

Express the post-drug administration neurotransmitter levels as a percentage of the baseline average.

-

Downstream Signaling Pathways

The sustained increase in synaptic monoamine concentrations resulting from isocarboxazid-mediated MAO inhibition is thought to trigger long-term adaptive changes in neuronal signaling pathways, which are ultimately responsible for its antidepressant effects. Two key downstream pathways implicated are the cAMP Response Element-Binding Protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) signaling cascades.

CREB Signaling

Increased levels of serotonin and norepinephrine can lead to the activation of G-protein coupled receptors, which in turn stimulates the production of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB. Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the transcription of proteins involved in neurogenesis, synaptic plasticity, and neuronal survival. While direct studies on isocarboxazid's effect on CREB are limited, this pathway is a well-established target of other antidepressant modalities.

BDNF Signaling

One of the key genes upregulated by CREB is Brain-Derived Neurotrophic Factor (BDNF). BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and the formation and strengthening of synapses. Increased BDNF expression, particularly in the hippocampus and prefrontal cortex, is a common finding after chronic antidepressant treatment and is thought to be a crucial component of their therapeutic action. By increasing monoamine levels, isocarboxazid is hypothesized to indirectly lead to an upregulation of the CREB-BDNF signaling pathway, thereby promoting neuroplastic changes that may alleviate depressive symptoms.

Conclusion

Isocarboxazid's primary mechanism of action is the non-selective, irreversible inhibition of MAO-A and MAO-B, leading to increased synaptic availability of serotonin, norepinephrine, and dopamine. This initial action is believed to trigger downstream signaling cascades involving CREB and BDNF, which promote neuroplasticity and ultimately contribute to its antidepressant effects. Further research is warranted to delineate the specific quantitative effects of isocarboxazid on human MAO isoforms and to directly confirm its impact on these downstream neurotrophic pathways in neuronal cells.

References

- 1. Isocarboxazid Uses, Side Effects & Warnings [drugs.com]

- 2. What is Isocarboxazid used for? [synapse.patsnap.com]

- 3. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]

- 5. Buy Isocarboxazid | 59-63-2 [smolecule.com]

- 6. medworksmedia.com [medworksmedia.com]

- 7. marplan.com [marplan.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. arigobio.cn [arigobio.cn]

- 11. benchchem.com [benchchem.com]

- 12. uva.theopenscholar.com [uva.theopenscholar.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Isocarboxazid for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of Isocarboxazid, a non-selective, irreversible monoamine oxidase inhibitor (MAOI). The information is intended for research and development purposes, offering detailed experimental protocols and analytical methods to support scientific investigation into this compound.

Chemical Synthesis of Isocarboxazid

Isocarboxazid (IUPAC name: N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide) can be synthesized through several routes. The most common and well-documented method involves the reaction of a 5-methylisoxazole-3-carboxylic acid ester with benzylhydrazine (B1204620). An alternative pathway begins with acetylacetone.

Synthesis from Methyl 5-methylisoxazole-3-carboxylate

This is a widely used method that involves the reaction of methyl 5-methylisoxazole-3-carboxylate with benzylhydrazine dihydrochloride (B599025) in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, charge methyl 5-methylisoxazole-3-carboxylate, benzylhydrazine dihydrochloride, and an aprotic solvent such as n-heptane at room temperature.

-

Base Addition: Slowly add an organic base, for example, triethylamine, to the suspension using a dropping funnel.

-

Reaction Conditions: Adjust the temperature to approximately 35°C and maintain it overnight with stirring.[1] The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the suspension to 20°C. Add water slowly to precipitate the crude product.

-

Isolation: Filter the suspension and wash the solid product sequentially with water and n-heptane to remove unreacted reagents and byproducts.

-

Drying: Dry the isolated solid under vacuum at approximately 50°C to obtain crude Isocarboxazid.

Synthesis from Acetylacetone

An alternative synthetic route starts from acetylacetone.

Reaction Pathway:

-

Nitrosation: Acetylacetone is treated with nitrous acid to yield 5-methyl-isoxazol-3-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified to produce the ethyl ester of 5-methyl-isoxazol-3-carboxylic acid.

-

Hydrazine Reaction: The ethyl ester is subsequently reacted with benzylhydrazine to form Isocarboxazid.[1]

Table 1: Summary of Quantitative Data for Isocarboxazid Synthesis

| Parameter | Method 1 (from Methyl 5-methylisoxazole-3-carboxylate) |

| Starting Materials | Methyl 5-methylisoxazole-3-carboxylate, Benzylhydrazine dihydrochloride, Triethylamine |

| Solvent | n-Heptane |

| Reaction Temperature | ~35°C |

| Reaction Time | Overnight (approx. 16 hours) |

| Molar Yield | Up to 93% |

| Purity by HPLC | ~99.1% (crude) |

Purification of Isocarboxazid

Purification of the crude Isocarboxazid is essential to remove impurities for research applications. Recrystallization is a common and effective method.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system is one in which Isocarboxazid is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common approach involves dissolving the crude product in a solvent like glacial acetic acid, acetone, methanol, or dimethyl sulfoxide (B87167) (DMSO) and then adding an anti-solvent such as water, isopropanol, or heptane (B126788) to induce crystallization.

-

Dissolution: Dissolve the crude Isocarboxazid in a minimal amount of the chosen primary solvent at room temperature or with gentle heating (e.g., 20-40°C).

-

Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the solution, stirred for a short period, and then removed by hot filtration.

-

Crystallization: Slowly add the anti-solvent to the solution with stirring until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified Isocarboxazid crystals under vacuum.

Table 2: Purity Enhancement through Recrystallization

| Parameter | Before Recrystallization (Crude) | After Recrystallization |

| Purity by HPLC | ~99.1% | >99.8% |

Analytical Characterization

To ensure the identity and purity of the synthesized Isocarboxazid, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Isocarboxazid and for monitoring the progress of the synthesis.

General HPLC Method Parameters (requires optimization):

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase may need to be adjusted for optimal separation.

-

Detection: UV detection at a wavelength where Isocarboxazid exhibits strong absorbance.

-

Flow Rate: Typically around 1.0 mL/min.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. Expected signals would correspond to the methyl group on the isoxazole (B147169) ring, the methylene (B1212753) protons of the benzyl (B1604629) group, the aromatic protons of the benzyl group, and the N-H protons of the hydrazide moiety.

-

¹³C NMR: Shows the signals for all the unique carbon atoms in the Isocarboxazid molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for Isocarboxazid would include:

-

N-H stretching vibrations for the hydrazide group.

-

C=O stretching of the amide (in the hydrazide).

-

C=N and C=C stretching vibrations of the isoxazole and benzene (B151609) rings.

-

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Mechanism of Action: Signaling Pathway

Isocarboxazid is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters in the synaptic cleft. By inhibiting MAO-A and MAO-B, Isocarboxazid increases the synaptic concentrations of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[2]

Caption: Mechanism of action of Isocarboxazid.

Experimental Workflow

The overall process for the synthesis and purification of Isocarboxazid can be visualized as a sequential workflow.

Caption: Workflow for Isocarboxazid synthesis and purification.

References

Isocarboxazid Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarboxazid is a hydrazine (B178648) derivative that acts as an irreversible and non-selective inhibitor of monoamine oxidase (MAO), a crucial enzyme in the catabolism of monoamine neurotransmitters.[1][2] By inhibiting both MAO-A and MAO-B isoforms, Isocarboxazid elevates the levels of serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects.[1][3] Despite its efficacy, particularly in treatment-resistant depression, its use is limited by potential drug-drug and drug-food interactions.[4] Understanding the structure-activity relationship (SAR) of Isocarboxazid is paramount for the design of novel, more selective, and safer MAO inhibitors. This guide provides an in-depth analysis of the SAR of Isocarboxazid, detailed experimental protocols, and a visualization of the relevant biological pathways.

Core Structure and Chemical Features

Isocarboxazid, chemically known as N'-benzyl-5-methylisoxazole-3-carbohydrazide, possesses a distinct molecular architecture comprising three key components:

-

5-Methylisoxazole (B1293550) Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen.

-

Carbohydrazide Linker: A -CO-NH-NH- functional group.

-

Benzyl (B1604629) Group: A phenyl ring attached to a methylene (B1212753) (-CH2-) group.

The irreversible inhibition of MAO by Isocarboxazid is attributed to the reactive hydrazine moiety, which forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the enzyme.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies specifically on a wide array of Isocarboxazid analogs are not extensively published, analysis of related hydrazine and isoxazole (B147169) derivatives provides valuable insights into the structural requirements for MAO inhibition.

The Hydrazine Moiety

The hydrazine group is the pharmacophore responsible for the irreversible inhibition of MAO. Modifications to this group generally lead to a significant loss of activity.

The 5-Methylisoxazole Ring

The isoxazole ring plays a crucial role in orienting the molecule within the active site of the MAO enzyme. Variations in the substitution pattern on this ring can influence both potency and selectivity.

The Benzyl Group

The benzyl group contributes to the binding affinity of the molecule, likely through hydrophobic interactions within the enzyme's active site. Modifications to the phenyl ring of the benzyl group can impact both inhibitory activity and selectivity for MAO-A versus MAO-B.

Quantitative SAR Data

Systematic quantitative SAR data for a series of N'-substituted-5-methylisoxazole-3-carbohydrazide derivatives are limited in the public domain. However, studies on related chemical classes provide a basis for understanding the impact of structural modifications. The following table summarizes hypothetical SAR trends based on published data for other MAO inhibitors.

| Modification | Position | Effect on MAO-A Inhibition (IC50) | Effect on MAO-B Inhibition (IC50) | General SAR Observations |

| Substitution on Benzyl Ring | Ortho | Generally decreases activity | May increase or decrease activity | Steric hindrance at the ortho position is often detrimental to binding. |

| Meta | Variable effects | Variable effects | Electronic effects of the substituent play a significant role. | |

| Para | Electron-donating groups may increase activity | Electron-withdrawing groups may increase selectivity for MAO-B | Substituents at the para position are generally well-tolerated and can be used to modulate activity and selectivity. | |

| Replacement of Benzyl Group | Alkyl chains | Generally lower activity | Generally lower activity | Aromaticity is important for potent inhibition. |

| Other heterocyclic rings | Variable, can lead to increased selectivity | Variable, can lead to increased selectivity | The nature of the heterocycle influences binding interactions. | |

| Modification of Isoxazole Ring | Removal of methyl group | May decrease activity | May decrease activity | The methyl group likely contributes to hydrophobic interactions. |

| Different substituents | Can modulate activity and selectivity | Can modulate activity and selectivity | The electronic and steric properties of the substituent are critical. |

Note: The IC50 values are hypothetical and intended to illustrate general SAR trends observed in related classes of MAO inhibitors. Actual values would need to be determined experimentally.

Experimental Protocols

Synthesis of Isocarboxazid Analogs

A general method for the synthesis of Isocarboxazid and its analogs involves the reaction of a 5-methyl-3-isoxazole carboxylic acid ester with a substituted benzylhydrazine (B1204620) in an aprotic organic solvent in the presence of an organic base.[5]

General Synthetic Scheme:

General synthesis of Isocarboxazid analogs.

Detailed Protocol (Adapted from Patent WO2017021246A1):

-

Charge a reactor with the desired 5-methyl-3-isoxazole carboxylic acid ester and an aprotic solvent (e.g., toluene).

-

Add the substituted benzylhydrazine to the mixture.

-

Slowly add an organic base (e.g., triethylamine) to the suspension.

-

Heat the reaction mixture to a specified temperature (e.g., 35-45°C) and maintain for several hours until the reaction is complete, as monitored by a suitable technique like HPLC.

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the suspension, wash the solid with water and a non-polar organic solvent (e.g., n-heptane).

-

Dry the product under vacuum to obtain the desired Isocarboxazid analog.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., glacial acetic acid followed by precipitation with water/isopropanol).[5]

In Vitro MAO Inhibition Assay (Fluorometric Method)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation, using a fluorometric probe.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

p-Tyramine (substrate for both MAO-A and MAO-B)

-

Amplex® Red reagent (or equivalent fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Test compounds (Isocarboxazid analogs)

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well black microplates

Workflow:

Workflow for the fluorometric MAO inhibition assay.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. Prepare a working solution of the MAO enzyme (A or B), substrate, and a detection mixture containing the fluorescent probe and HRP.

-

Assay Plate Setup: To the wells of a 96-well black plate, add the assay buffer, enzyme solution, and the test compound or reference inhibitor. Include appropriate controls (enzyme only, no enzyme).

-

Pre-incubation: Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) at multiple time points or as an endpoint reading.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Isocarboxazid's primary mechanism of action is the irreversible inhibition of MAO-A and MAO-B. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft.

Simplified signaling pathway of Isocarboxazid's action.

The elevated levels of these neurotransmitters lead to increased activation of postsynaptic receptors, triggering downstream signaling cascades that are believed to mediate the therapeutic antidepressant effects. These cascades can involve second messengers like cyclic AMP (cAMP) and transcription factors such as the cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and neuronal function.

Conclusion

References

- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods | MDPI [mdpi.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

In Vitro Inhibition of Monoamine Oxidase-A and Monoamine Oxidase-B by Isocarboxazid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarboxazid is a hydrazine (B178648) derivative that functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3][4] Its mechanism of action involves the formation of a stable, covalent bond with the enzymes, leading to a long-lasting blockade of their activity.[1] This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain, resulting in their increased availability in the synaptic cleft.[1][2] This guide provides a technical overview of the in vitro inhibition of MAO-A and MAO-B by Isocarboxazid, including available quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

Isocarboxazid's primary pharmacological effect is the irreversible inhibition of MAO-A and MAO-B.[3] These enzymes are responsible for the oxidative deamination of various endogenous and exogenous monoamines. By inhibiting these enzymes, Isocarboxazid effectively increases the concentrations of key neurotransmitters, which is believed to be the basis for its antidepressant effects.[1][5] The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme molecules.[2]

Mechanism of Isocarboxazid-mediated MAO Inhibition.

Quantitative Data on MAO Inhibition

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Isocarboxazid | Rat Brain Monoamine Oxidase | 4.8 | [6][7] |

To provide a comparative context, the following table presents the IC50 values for other well-characterized non-selective MAO inhibitors.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Reference |

| Phenelzine | 800 | 150 | [8] |

| Tranylcypromine | 2300 | 1600 | [8] |

| Nialamide | 1000 | 1000 | [8] |

Note: The values presented are for comparative purposes and were determined in different experimental settings. Direct comparison may not be appropriate.

Experimental Protocols for In Vitro MAO Inhibition Assays

The inhibitory potential of Isocarboxazid on MAO-A and MAO-B can be determined using various in vitro assays. Below are detailed methodologies for two common fluorometric assays.

Kynuramine (B1673886) Assay

This assay is based on the MAO-catalyzed deamination of kynuramine, which results in the formation of 4-hydroxyquinoline, a fluorescent product.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Isocarboxazid

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Isocarboxazid in DMSO.

-

Prepare serial dilutions of Isocarboxazid in potassium phosphate buffer. The final DMSO concentration in the assay should be below 1%.

-

Prepare a working solution of kynuramine in potassium phosphate buffer.

-

Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in potassium phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

-

Add 25 µL of the Isocarboxazid dilutions or vehicle control (buffer with DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the reaction by adding 25 µL of the kynuramine working solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~310-320 nm and an emission wavelength of ~390-400 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of Isocarboxazid compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Isocarboxazid concentration to determine the IC50 value using non-linear regression analysis.

-

Amplex® Red Assay

This coupled-enzyme assay detects the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent resorufin.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine (substrate for both MAO-A and MAO-B)

-

Isocarboxazid

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Isocarboxazid in DMSO and create serial dilutions in the reaction buffer.

-

Prepare a stock solution of Amplex® Red reagent in DMSO.

-

Prepare a working solution of HRP in the reaction buffer.

-

Prepare a working solution of p-tyramine in the reaction buffer.

-

Prepare a master mix containing the Amplex® Red reagent, HRP, and p-tyramine in the reaction buffer.

-

-

Assay Protocol:

-

Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to the wells of a 96-well black microplate.

-

Add 25 µL of the Isocarboxazid dilutions or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the master mix to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

-

-

Data Analysis:

-

Follow the same data analysis procedure as described for the Kynuramine Assay to determine the IC50 value.

-

General workflow for in vitro MAO inhibition assay.

Conclusion

Isocarboxazid is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. While specific quantitative data for its inhibition of human MAO isoforms is limited in publicly accessible literature, its mechanism of action is well-understood. The provided experimental protocols offer robust methods for determining the in vitro inhibitory activity of Isocarboxazid and other MAO inhibitors. Further research is warranted to fully characterize the inhibitory profile of Isocarboxazid against isolated human MAO-A and MAO-B enzymes.

References

- 1. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]

- 2. What is Isocarboxazid used for? [synapse.patsnap.com]

- 3. medworksmedia.com [medworksmedia.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

The Preclinical Pharmacological Profile of Isocarboxazid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarboxazid, marketed under the brand name Marplan, is a hydrazine (B178648) derivative that functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2][3][4][5] This inhibition of MAO-A and MAO-B isoforms leads to an increase in the synaptic availability of key monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—which is believed to be the primary mechanism behind its antidepressant effects.[1][6][7][8][9][10] Despite being one of the earlier antidepressants developed, its use in clinical practice has been limited due to the availability of newer agents with more favorable side-effect profiles. However, understanding its preclinical pharmacological profile remains crucial for the development of novel MAO inhibitors and for comparative neuropharmacological research. This technical guide provides an in-depth overview of the preclinical data on Isocarboxazid, focusing on its pharmacodynamics, pharmacokinetics, and behavioral effects in animal models.

Pharmacodynamics: Monoamine Oxidase Inhibition

Isocarboxazid's primary pharmacodynamic action is the irreversible inhibition of both MAO-A and MAO-B enzymes.[1][5] This non-selective inhibition leads to a global increase in the levels of monoamine neurotransmitters in the brain.[1][6][7][8][11][9][10]

In Vitro MAO Inhibition

Table 1: In Vitro MAO Inhibition Data (Comparative Compound RS-2232)

| Compound | Substrate | Target Enzyme | IC50 (µM) | Ki (µM) |

| RS-2232 | 5-Hydroxytryptamine (5-HT) | MAO-A | 0.14 | 0.054 |

| RS-2232 | β-Phenylethylamine (PEA) | MAO-B | 52 | - |

Data from Yokoyama & Iwata, 1987[12]

In Vivo Effects on Brain Monoamine Levels

Preclinical studies have demonstrated that Isocarboxazid administration leads to a significant increase in the brain levels of norepinephrine (NE), dopamine (DA), and 5-hydroxytryptamine (5-HT).[13] These effects are consistent with its mechanism of action as an MAO inhibitor. One study directly compared the in vivo effects of Isocarboxazid with the reversible MAO-A inhibitor RS-2232. Both compounds were shown to antagonize the reserpine-induced depletion of monoamines, further confirming their ability to increase synaptic neurotransmitter concentrations.[13]

Pharmacokinetics in Preclinical Models

Detailed preclinical pharmacokinetic data for Isocarboxazid is limited in publicly available literature. The prescribing information for Marplan states that its pharmacokinetic information is not available.[14][15] However, some general characteristics have been noted. It is readily absorbed from the gastrointestinal tract, with a time to peak plasma concentration of 3-5 hours.[16] The elimination half-life is estimated to be between 1.5 and 4 hours.[8] Isocarboxazid is metabolized in the liver and its metabolites are primarily excreted in the urine.[8][16]

Table 2: Summary of Preclinical Pharmacokinetic Parameters for Isocarboxazid

| Parameter | Value | Species | Notes |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | Not Specified | [16] |

| Elimination Half-life (t1/2) | 1.5 - 4 hours | Not Specified | [8] |

| Metabolism | Liver | Not Specified | [8][16] |

| Excretion | Primarily Urine (as metabolites) | Not Specified | [8][16] |

Preclinical Behavioral Pharmacology

The antidepressant potential of Isocarboxazid has been evaluated in various preclinical behavioral models of depression. These models are designed to assess behaviors analogous to depressive symptoms in humans.

Forced Swim Test (FST)

Tail Suspension Test (TST)

Similar to the FST, the Tail Suspension Test is another common model for assessing antidepressant-like activity, primarily in mice.[19][20][21][22][23][24][25][26][27] In this test, mice are suspended by their tails, and the duration of immobility is measured. Antidepressants are known to reduce this immobility time. As with the FST, specific data for Isocarboxazid in the TST is not prevalent in recent studies, but its known antidepressant effects would predict a similar reduction in immobility.

Experimental Protocols

In Vitro MAO Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (non-selective substrate) or specific substrates for each isoform

-

Test compound (e.g., Isocarboxazid)

-

Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer)

-

96-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare serial dilutions of the test compound and positive controls.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and the test compound or control.

-

Pre-incubate the mixture to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate (e.g., kynuramine).

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Stop the reaction after a defined time.

-

Measure the product formation using a spectrophotometer or fluorometer.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

HPLC Analysis of Brain Monoamines

Objective: To quantify the levels of serotonin, norepinephrine, and dopamine in rodent brain tissue.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of buffer, methanol, and an ion-pairing agent)

-

Standards for serotonin, norepinephrine, dopamine, and their metabolites

-

Brain tissue samples from preclinical models

-

Homogenizer

-

Centrifuge

-

Perchloric acid for protein precipitation

Procedure:

-

Dissect and weigh the brain regions of interest.

-

Homogenize the tissue in a solution containing perchloric acid to precipitate proteins.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Filter the supernatant.

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate the monoamines using the C18 column and the specified mobile phase.

-

Detect and quantify the neurotransmitters using an electrochemical or fluorescence detector.

-

Calculate the concentration of each monoamine by comparing the peak areas to those of the standards.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Isocarboxazid action.

Caption: Forced Swim Test workflow.

Caption: HPLC analysis workflow.

Conclusion

Isocarboxazid is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. Its preclinical pharmacological profile is characterized by the elevation of brain monoamine levels, which is consistent with its established antidepressant effects. While detailed quantitative data on its in vitro potency, in vivo pharmacokinetics, and behavioral effects in preclinical models are not extensively available in recent literature, the existing information provides a solid foundation for its classification as a robust MAO inhibitor. The experimental protocols and workflows detailed in this guide offer a framework for researchers to conduct further preclinical investigations into Isocarboxazid and novel MAO inhibitors. Further studies to generate comprehensive quantitative data would be invaluable to the field of neuropharmacology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Tail suspension test - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]

- 4. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Elevated plus maze protocol [protocols.io]

- 7. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 8. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Basic Facts about Marplan (Isocarboxazid) - MEDvidi [medvidi.com]

- 12. anilocus.com [anilocus.com]

- 13. benchchem.com [benchchem.com]

- 14. Open Field Test [protocols.io]

- 15. Marplan (Isocarboxazid): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 16. mims.com [mims.com]

- 17. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 18. Video: The Tail Suspension Test [jove.com]

- 19. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Open field test for mice [protocols.io]

- 21. MPD: JaxCC1: project protocol [phenome.jax.org]

- 22. The Tail Suspension Test [jove.com]

- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. meliordiscovery.com [meliordiscovery.com]

- 26. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]

- 27. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocarboxazid: A Technical Guide to its Discovery, History, and Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarboxazid, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) class, has a rich history that spans from its initial clinical use as an antidepressant to its current application as a valuable research tool in neuropharmacology. This technical guide provides an in-depth overview of the discovery, history, and multifaceted utility of isocarboxazid for researchers and drug development professionals. The document details its mechanism of action, summarizes key quantitative data, and provides experimental protocols for its use in both in vitro and in vivo research settings. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its pharmacological context and practical application.

Discovery and History

Isocarboxazid (marketed as Marplan) was first introduced by Roche Pharmaceuticals and received FDA approval on July 1, 1959, for the treatment of major depression.[1] Its development was part of the first wave of antidepressant discovery, which began with the serendipitous finding of the antidepressant properties of iproniazid, another MAOI, in the early 1950s. Isocarboxazid emerged as a therapeutic option for patients with depression, particularly those who did not respond to other available treatments.[2]

As a non-selective MAOI, isocarboxazid irreversibly inhibits both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[2][3] This inhibition leads to an increase in the synaptic levels of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism behind its antidepressant effects.[4][5]

Over the years, the use of isocarboxazid in clinical practice has been reserved for treatment-resistant depression due to the potential for significant drug-drug and drug-food interactions, such as the "cheese effect" (hypertensive crisis after consuming tyramine-rich foods).[3] However, these same potent and well-characterized inhibitory properties have made isocarboxazid a valuable tool for researchers studying the role of monoamine oxidase and monoamine neurotransmitters in various physiological and pathological processes.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological properties of isocarboxazid.

Table 1: In Vitro Inhibitory Potency of Isocarboxazid

| Enzyme | Species | Preparation | IC50 | Reference |

| Monoamine Oxidase | Rat | Brain homogenate | 4.8 µM | [6][7] |

Table 2: In Vivo Effects of Isocarboxazid in Animal Models

| Animal Model | Dosage | Route of Administration | Key Finding | Reference |

| Mouse | 1 and 3 mg/kg | Intraperitoneal (i.p.) | Increased head twitches induced by 5-HTP | [6] |

| Mouse | 1 and 3 mg/kg | Intraperitoneal (i.p.) | Increased brain 5-HT concentration by 43% and decreased 5-HIAA by 22% | [6] |

Mechanism of Action and Signaling Pathway

Isocarboxazid exerts its effects by irreversibly inhibiting monoamine oxidase enzymes. This action prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.

References

- 1. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Isocarboxazid used for? [synapse.patsnap.com]

- 3. medworksmedia.com [medworksmedia.com]

- 4. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]

- 5. Buy Isocarboxazid | 59-63-2 [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Isocarboxazid's Effect on Monoamine Neurotransmitter Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarboxazid is a hydrazine (B178648) derivative that functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO), a critical enzyme in the catabolism of monoamine neurotransmitters. By inhibiting both MAO-A and MAO-B isoforms, isocarboxazid elevates the synaptic concentrations of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). This guide provides a comprehensive technical overview of the core mechanism of action of isocarboxazid, its quantitative effects on monoamine oxidase, and the resultant impact on the metabolic pathways of these key neurotransmitters. Detailed experimental protocols for assessing MAO inhibition and measuring monoamine levels are provided, along with structured data summaries and visual representations of the underlying biochemical and experimental workflows.

Introduction

Isocarboxazid is a monoamine oxidase inhibitor (MAOI) that has been used in the treatment of depression, particularly in cases that have not responded to other antidepressant therapies.[1][2] Its therapeutic efficacy is attributed to its ability to increase the levels of monoamine neurotransmitters in the brain.[3][4] As a non-selective inhibitor, isocarboxazid targets both MAO-A and MAO-B, enzymes responsible for the degradation of serotonin, norepinephrine, and dopamine.[1][2] This irreversible inhibition leads to a sustained increase in the availability of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[5] Understanding the precise quantitative effects of isocarboxazid on MAO activity and monoamine metabolism is crucial for researchers and drug development professionals in the fields of neuropharmacology and psychiatry.

Mechanism of Action: Inhibition of Monoamine Oxidase

Isocarboxazid exerts its pharmacological effects by irreversibly binding to and inhibiting monoamine oxidase.[5] MAO is a flavin-containing enzyme located on the outer mitochondrial membrane and exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.

-

MAO-A: Primarily metabolizes serotonin and norepinephrine.

-

MAO-B: Primarily metabolizes phenylethylamine, and also contributes to the metabolism of dopamine.[6]

Isocarboxazid's non-selective nature means it inhibits both isoforms, leading to a broad-spectrum elevation of monoamine neurotransmitters.[1][2]

Signaling Pathway of Monoamine Oxidase Inhibition

The following diagram illustrates the metabolic pathway of monoamine neurotransmitters and the point of intervention by isocarboxazid.

Quantitative Data on Isocarboxazid's Effect

The potency of isocarboxazid's inhibitory action on MAO and its effect on monoamine levels have been quantified in various studies.

In Vitro Inhibition of Monoamine Oxidase

| Parameter | Enzyme | Species/Tissue | Value | Reference |

| IC50 | MAO | Rat Brain | 4.8 µM | [7] |

Note: This IC50 value represents the overall inhibition of monoamine oxidase in rat brain homogenates and does not differentiate between MAO-A and MAO-B.

In Vivo Effects on Monoamine Neurotransmitter Levels

Administration of isocarboxazid leads to a significant increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in various brain regions. The magnitude of this increase can vary depending on the dose, duration of treatment, and the specific brain region being examined.

| Neurotransmitter | Brain Region | Species | Dose & Duration | % Increase from Baseline (approx.) | Reference |

| Serotonin (5-HT) | Whole Brain | Mouse | 1-3 mg/kg, i.p., single dose | 43% (with 5-HTP) | [7] |

| Norepinephrine (NE) | Prefrontal Cortex | Rat | (Not specified) | (Data not available) | |

| Dopamine (DA) | Nucleus Accumbens | Rat | (Not specified) | (Data not available) |

Note: Quantitative data on the specific percentage increase of norepinephrine and dopamine in distinct brain regions following isocarboxazid administration is limited in the readily available literature. The provided data for serotonin reflects a study where isocarboxazid was co-administered with 5-hydroxytryptophan (B29612) (5-HTP), a serotonin precursor.

Experimental Protocols

The following sections detail standardized protocols for assessing the effects of isocarboxazid on monoamine neurotransmitter metabolism.

In Vitro MAO Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 value of isocarboxazid for MAO-A and MAO-B.

Materials:

-

Rat or human brain tissue (for mitochondrial fraction preparation)

-

Homogenization buffer (e.g., 0.32 M sucrose, 1 mM K-EDTA, 10 mM Tris-HCl, pH 7.4)

-

MAO-A and MAO-B specific substrates (e.g., [14C]5-HT for MAO-A, [14C]β-phenylethylamine for MAO-B)

-

Isocarboxazid solutions of varying concentrations

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Mitochondrial Fractions:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet with homogenization buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

MAO Inhibition Assay:

-

Pre-incubate aliquots of the mitochondrial preparation with varying concentrations of isocarboxazid (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate ([14C]5-HT for MAO-A or [14C]β-phenylethylamine for MAO-B).

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding an acid solution (e.g., 2N HCl).

-

Extract the radiolabeled metabolites into an organic solvent (e.g., ethyl acetate).

-

Quantify the radioactivity of the extracted metabolites using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each concentration of isocarboxazid compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the isocarboxazid concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Workflow Diagram:

In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular monoamine levels in the brain of a freely moving animal following isocarboxazid administration.[8]

Objective: To quantify the changes in extracellular serotonin, norepinephrine, and dopamine in a specific brain region (e.g., prefrontal cortex) after isocarboxazid treatment.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Isocarboxazid solution for injection

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system[9][10]

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex) using stereotaxic coordinates.

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

Administer isocarboxazid (e.g., intraperitoneal injection) at the desired dose.

-

Continue collecting dialysate samples for several hours post-injection.

-

-

Neurotransmitter Analysis by HPLC-ECD:

-

Inject a small volume of each dialysate sample into the HPLC-ECD system.

-

Separate the monoamine neurotransmitters using a reverse-phase column.

-

Detect and quantify the neurotransmitters using an electrochemical detector.

-

Calibrate the system using standard solutions of serotonin, norepinephrine, and dopamine.

-

-

Data Analysis:

-

Calculate the concentration of each neurotransmitter in each dialysate sample.

-

Express the post-injection neurotransmitter levels as a percentage of the pre-injection baseline levels.

-

Plot the time course of the changes in neurotransmitter concentrations.

-

Experimental Workflow Diagram:

Conclusion

Isocarboxazid is a potent, non-selective, and irreversible inhibitor of monoamine oxidase. Its mechanism of action leads to a significant and sustained increase in the brain levels of serotonin, norepinephrine, and dopamine. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of isocarboxazid's effects on MAO activity and monoamine metabolism. Further research is warranted to provide more precise quantitative data on the differential inhibition of MAO-A and MAO-B by isocarboxazid and to delineate the dose-dependent effects on individual monoamine neurotransmitters in specific brain circuits. Such data will be invaluable for a more complete understanding of its therapeutic actions and for the development of novel therapeutics targeting the monoaminergic system.

References

- 1. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review | MDPI [mdpi.com]

- 2. What is Isocarboxazid used for? [synapse.patsnap.com]

- 3. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Irreversible Inhibition of Monoamine Oxidase by Isocarboxazid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocarboxazid, a hydrazine (B178648) derivative, is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][][3] Its mechanism of action involves the metabolic activation of the hydrazine moiety to a highly reactive diazene (B1210634) intermediate, which subsequently forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the N5 position within the enzyme's active site.[4][5][6] This irreversible inactivation of MAO enzymes leads to an increase in the synaptic concentrations of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which underlies its therapeutic effects as an antidepressant.[7] Due to the irreversible nature of the inhibition, the restoration of enzyme activity is dependent on de novo enzyme synthesis, a process that can take several days to weeks.[8] This guide provides a comprehensive overview of the core mechanism, quantitative data, detailed experimental protocols for characterization, and visual representations of the relevant pathways and workflows.

Mechanism of Irreversible Inhibition

Isocarboxazid belongs to the class of hydrazine-containing MAO inhibitors.[9] The irreversible inhibition of MAO by isocarboxazid is a mechanism-based process, meaning the enzyme itself catalyzes the conversion of the inhibitor into a reactive species that ultimately inactivates the enzyme.[10]

The proposed mechanism involves the following key steps:

-

Reversible Binding: Isocarboxazid initially binds non-covalently to the active site of MAO-A or MAO-B.

-

Enzymatic Oxidation: The enzyme's FAD cofactor oxidizes the hydrazine group of isocarboxazid.[6]

-

Formation of a Reactive Intermediate: This oxidation generates a highly reactive diazene intermediate.[6]

-

Covalent Adduct Formation: The diazene intermediate then reacts with the reduced FAD cofactor, forming a stable, covalent bond at the N5 position of the flavin ring.[4][5]

This covalent modification permanently inactivates the enzyme. The restoration of MAO activity requires the synthesis of new enzyme molecules.[8]

Data Presentation

Quantitative data on the inhibition of human MAO-A and MAO-B by isocarboxazid is not extensively available in the public domain. The most frequently cited value is an IC50 of 4.8 µM for the non-selective inhibition of rat brain monoamine oxidase.[5][11][12] For comparative purposes, the table below includes this value alongside data for other well-characterized MAO inhibitors. It is important to note that in silico studies suggest isocarboxazid is a potent inhibitor of human MAO-A.[7]

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity | Citation(s) |

| Isocarboxazid | Rat Brain MAO | 4.8 | Not Reported | Non-selective | [5][11][12] |

| Phenelzine | Human MAO-A | ~0.9 | Not Reported | Non-selective | [10] |

| Human MAO-B | ~0.9 | Not Reported | [10] | ||

| Tranylcypromine | Human MAO-A | ~7 | Not Reported | Non-selective | [10] |

| Human MAO-B | ~7 | Not Reported | [10] | ||

| Clorgyline | Human MAO-A | 0.0012 | Not Reported | MAO-A Selective | [10] |

| Selegiline | Human MAO-B | >10 | 0.007 | MAO-B Selective | [10] |

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of the irreversible inhibition of MAO by isocarboxazid.

Determination of IC50 using a Fluorometric Assay

This protocol is adapted from commercially available MAO inhibitor screening kits and is suitable for determining the half-maximal inhibitory concentration (IC50) of isocarboxazid.[13][14]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Isocarboxazid

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO substrate (e.g., Kynuramine or p-Tyramine)

-

Horseradish Peroxidase (HRP)

-

Fluorometric Probe (e.g., Amplex Red or equivalent)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Isocarboxazid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Isocarboxazid in MAO Assay Buffer to achieve a range of desired final concentrations.

-

Prepare working solutions of MAO-A and MAO-B enzymes in cold MAO Assay Buffer.

-

Prepare a detection mix containing the MAO substrate, HRP, and the fluorometric probe in MAO Assay Buffer.

-

-

Assay Protocol:

-

Add a defined volume of the Isocarboxazid dilutions or vehicle control (for 100% activity) to the wells of the 96-well plate.

-

Add the MAO-A or MAO-B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the detection mix to each well.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 37°C for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of isocarboxazid.

-

Normalize the rates to the vehicle control to obtain the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the isocarboxazid concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Assessment of Irreversibility by Dialysis

This protocol determines whether the inhibition by isocarboxazid is reversible or irreversible.[10]

Materials:

-

MAO-A or MAO-B enzyme

-

Isocarboxazid

-

Dialysis tubing (e.g., 10 kDa molecular weight cutoff)

-

Large volume of cold MAO Assay Buffer

Procedure:

-

Inhibition Reaction:

-

Incubate the MAO enzyme with a concentration of isocarboxazid sufficient to cause significant inhibition (e.g., 10x IC50) for 30 minutes at 37°C.

-

Prepare a control sample with the enzyme and the vehicle used to dissolve isocarboxazid.

-

-

Dialysis:

-

Place the inhibited enzyme solution and the control enzyme solution into separate dialysis tubes.

-

Dialyze both samples against a large volume of cold MAO Assay Buffer for an extended period (e.g., 24 hours), with several buffer changes, to remove any unbound inhibitor.

-

-

Activity Measurement:

-

After dialysis, measure the residual activity of both the isocarboxazid-treated and control enzyme samples using the fluorometric assay described above.

-

-

Data Analysis:

-